![molecular formula C15H23N3O4 B3007232 5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate CAS No. 1380679-97-9](/img/structure/B3007232.png)
5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds often involves starting materials such as tert-butyl 4-oxopiperidine-1-carboxylate, ethyl cyanomalonate, and sulfur, which are then coupled with aromatic aldehydes to afford Schiff base compounds . For example, the synthesis of tert-butyl 4-formyl-3,6-dihydropyridine-1(2H)-carboxylate, an intermediate for small molecule anticancer drugs, is achieved through nucleophilic substitution, oxidation, halogenation, and elimination reactions .
Molecular Structure Analysis
X-ray crystallographic analysis is a common technique used to characterize the molecular and crystal structure of these compounds. For instance, compound 2a, which is a Schiff base compound, crystallizes in the monoclinic space group P21/c and is stabilized by intramolecular hydrogen bonds . The molecular structures of imidazo[1,2-a]pyridine derivatives show that substituent groups can significantly influence the inclination of phenyl rings to the mean planes of the imidazole rings .
Chemical Reactions Analysis
The chemical reactions of these compounds often involve the formation of hydrogen-bonded structures. For example, the molecules of a pyrazolo[3,4-b]pyridine derivative are linked by C-H...O hydrogen bonds to form chains of rings, which are influenced by minor changes in remote substituents . Schiff base compounds are characterized by the presence of a C=N double bond, which is formed by the condensation of an amine with an aldehyde .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structures. Intramolecular hydrogen bonds, as observed in some of the discussed compounds, can affect the stability and reactivity of the molecules . The presence of tert-butyl groups can influence the steric properties and solubility of the compounds. The imidazo-pyridine core is a common motif in pharmaceuticals, which suggests that these compounds may have biological activity .
Applications De Recherche Scientifique
Synthesis and Characterization
Synthesis Techniques
A study by Vanelle et al. (2004) describes the synthesis of an imidazo[4,5-b]pyridin-5-one, a related compound, through a process involving vicarious nucleophilic substitution of hydrogen and Knoevenagel condensation. This provides insights into the synthesis techniques that could be applicable to the subject compound (Vanelle et al., 2004).
Chemical Characterization and Analysis
Research by Çolak et al. (2021) on similar compounds, 6-tert-butyl 3-ethyl 2-amino-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylates, includes characterization using spectroscopic methods and X-ray crystallography. This suggests potential methods for characterizing the subject compound (Çolak et al., 2021).
Chemical Properties and Reactions
Chemical Reactions
A study by Jin et al. (2019) discusses the hydroxyalkylation of imidazo[1,2-a]pyridines, a related chemical structure. This research could provide insights into the reactivity and possible chemical transformations of the subject compound (Jin et al., 2019).
Formation and Structural Analysis
Research by Brehm et al. (1991) on the formation and X-ray analysis of related compounds provides information on the structural and chemical behavior of similar compounds, which might be relevant to understanding the subject compound's properties (Brehm et al., 1991).
Potential Applications
Biological Activity
The synthesis and evaluation of related imidazo[4,5-c]pyridine derivatives as potential anticancer agents are discussed in a study by Temple et al. (1987). This indicates possible research avenues for exploring the biological activities of the subject compound (Temple et al., 1987).
Pharmaceutical Research
A study by Starrett et al. (1989) on imidazo[1,2-a]pyridines, which are structurally related, as antiulcer agents suggests potential pharmaceutical applications for the subject compound, in line with its structural analogues (Starrett et al., 1989).
Propriétés
IUPAC Name |
5-O-tert-butyl 4-O-ethyl 3-methyl-6,7-dihydro-4H-imidazo[4,5-c]pyridine-4,5-dicarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-6-21-13(19)12-11-10(16-9-17(11)5)7-8-18(12)14(20)22-15(2,3)4/h9,12H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFOAZLZNZRRPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2=C(CCN1C(=O)OC(C)(C)C)N=CN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-tert-butyl 4-ethyl 3-methyl-6,7-dihydro-3H-imidazo[4,5-c]pyridine-4,5(4H)-dicarboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

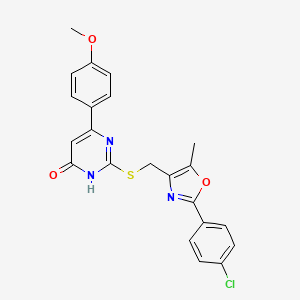
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-methoxy-4-oxo-2-((p-tolylthio)methyl)pyridin-1(4H)-yl)acetamide](/img/structure/B3007151.png)
![N1-(4-methylbenzo[d]thiazol-2-yl)-N2-(3-morpholinopropyl)oxalamide](/img/structure/B3007152.png)


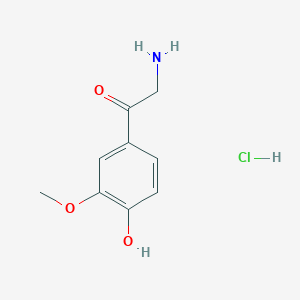
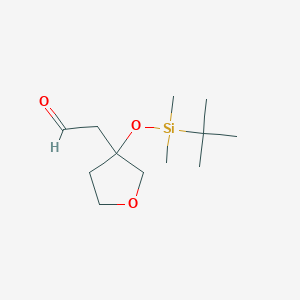
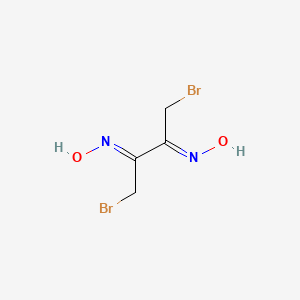
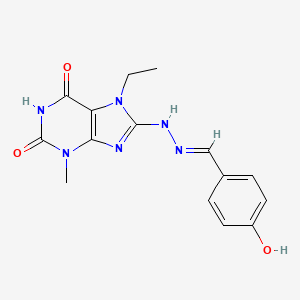
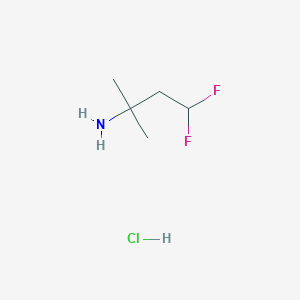

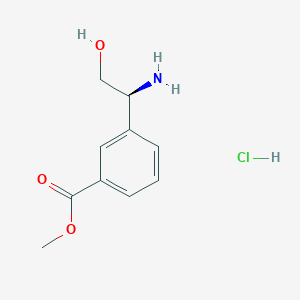
![3-[4-(6-Methylpyrimidin-4-yl)piperazin-1-yl]-6-thiophen-2-ylpyridazine](/img/structure/B3007170.png)
![3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]carbonyl}-6-methyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B3007171.png)